molecular formula C14H15N3O B7875181 5-amino-2-methyl-N-(4-methylpyridin-2-yl)benzamide

5-amino-2-methyl-N-(4-methylpyridin-2-yl)benzamide

Cat. No.: B7875181
M. Wt: 241.29 g/mol
InChI Key: PMDABYFLWNMTBF-UHFFFAOYSA-N
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Description

5-Amino-2-methyl-N-(4-methylpyridin-2-yl)benzamide is a benzamide derivative featuring a 4-methylpyridin-2-yl substituent. The compound’s structure integrates a benzamide core, an amino group at the 5-position, and a methyl-substituted pyridine moiety, which collectively influence its binding affinity and pharmacokinetic properties.

Synthesis of this compound involves the reaction of 4-methyl-2-aminopyridine with trans-β-nitrostyrene derivatives in dichloromethane (DCM) at 80°C, yielding a 78% isolated product after purification via column chromatography . This method highlights the compound’s accessibility for structural optimization studies.

Properties

IUPAC Name

5-amino-2-methyl-N-(4-methylpyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-9-5-6-16-13(7-9)17-14(18)12-8-11(15)4-3-10(12)2/h3-8H,15H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDABYFLWNMTBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=C(C=CC(=C2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-methyl-N-(4-methylpyridin-2-yl)benzamide typically involves the reaction of 2-amino-5-methylpyridine with benzoyl chloride derivatives. One common method involves the use of ortho-toluylchloride and 2-amino-4-picoline . The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, to facilitate the formation of the desired benzamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

5-amino-2-methyl-N-(4-methylpyridin-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Therapeutic Applications

  • Antiviral Activity
    • Recent studies have indicated that benzamide derivatives similar to 5-amino-2-methyl-N-(4-methylpyridin-2-yl)benzamide exhibit antiviral properties. For instance, compounds based on the benzamide scaffold have been identified as inhibitors of Ebola and Marburg viruses, showcasing their potential in treating viral infections .
  • Antibacterial Properties
    • Preliminary antibacterial studies suggest that derivatives of this compound may possess significant antibacterial activity. The synthesis of related compounds has shown promising results against various bacterial strains, indicating a potential pathway for developing new antibiotics .
  • Cancer Research
    • Benzamide derivatives are also being explored for their anticancer properties. Research indicates that modifications to the benzamide structure can enhance cytotoxicity against cancer cell lines, suggesting that this compound could be a lead compound in the search for novel anticancer agents.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsFindings
Antiviral4-(aminomethyl)benzamide derivativesEffective against Ebola and Marburg viruses
AntibacterialVarious synthesized benzamidesSignificant inhibition zones observed
AnticancerBenzamide derivativesEnhanced cytotoxicity in cancer cell lines

Case Studies

  • Ebola Virus Inhibition
    • A study focusing on 4-(aminomethyl)benzamide-based inhibitors found that certain derivatives exhibited EC50 values below 10 μM against both Ebola and Marburg viruses, demonstrating broad-spectrum antifiloviral activity. These findings underscore the importance of structural optimization in enhancing antiviral efficacy .
  • Antibacterial Screening
    • In a comparative study, several benzamide derivatives were synthesized and tested against common bacterial strains. The results indicated that certain derivatives showed remarkable antibacterial activity, with inhibition zones comparable to established antibiotics . This highlights the potential for developing new antibacterial agents based on the benzamide structure.
  • Cytotoxicity in Cancer Lines
    • Research conducted on various benzamide derivatives revealed that modifications to the molecular structure significantly impacted their cytotoxic effects on cancer cell lines. The study provides insights into how structural variations can lead to enhanced therapeutic effects, paving the way for future drug development initiatives.

Mechanism of Action

The mechanism of action of 5-amino-2-methyl-N-(4-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues Targeting SARS-CoV-2 PLpro

The following table compares key benzamide-based PLpro inhibitors, emphasizing structural variations and biological activity:

Compound Structure IC50 (µM) Binding Affinity (ΔGbind, kcal/mol) Key Features
5-Amino-2-methyl-N-(4-methylpyridin-2-yl)benzamide (Target) Benzamide core with 4-methylpyridin-2-yl group N/A* N/A* Improved solubility due to pyridine; synthesized in 78% yield
GRL0617 (5-Amino-2-methyl-N-[(1R)-1-naphthalen-1-ylethyl]benzamide) Naphthyl-ethyl substituent ~2.0 -8.2 Early PLpro inhibitor; moderate activity but poor solubility
C19 Fluorinated derivative of GRL0617 0.44 -9.5 Enhanced protease inhibition via fluorination; improved ΔGbind
TTT (Y95) 5-[(Carbamoylcarbamoyl)amino]-2-methyl-N-[(1R)-1-naphthalen-1-ylethyl]benzamide N/A -130.178 (rerank score) Optimized for PLpro binding; low RMSD (0.37 Å) in docking
S88 N-[(3-Fluorophenyl)methyl]-1-[(1R)-1-naphthalen-1-ylethyl]piperidine-4-carboxamide N/A -128.5 (rerank score) Piperidine-carboxamide scaffold; high affinity for PLpro

*Experimental data for the target compound’s PLpro inhibition is pending.

Key Observations:
  • Substituent Impact : The naphthyl group in GRL0617 and TTT enhances hydrophobic interactions with PLpro but reduces solubility. In contrast, the 4-methylpyridin-2-yl group in the target compound may balance binding and solubility .
  • Fluorination : C19’s fluorination improves IC50 by 4.5-fold compared to GRL0617, suggesting halogenation as a viable optimization strategy .
  • Binding Metrics : TTT and S88 exhibit superior docking scores (e.g., rerank scores < -130), indicating stronger PLpro interactions than GRL0617 .
Antibacterial Agents
  • N-(4-Methylpyridin-2-yl) Thiophene-2-Carboxamide : Replaces the benzamide core with a thiophene ring. Demonstrates efficacy against Staphylococcus aureus and Klebsiella pneumoniae, highlighting the role of heterocyclic scaffolds in antibacterial activity .
Kinase Inhibitors
  • Risvodetinib (N-[4-Methyl-3-({4-[5-(4-methyl-1,2-oxazol-5-yl)-3-pyridinyl]-2-pyrimidinyl}amino)phenyl]-4-[(4-methyl-1-piperazinyl)methyl]benzamide): A benzamide derivative targeting tyrosine kinases (ABL1, KIT). Illustrates structural flexibility for multitarget applications .

Physicochemical and ADMET Properties

  • Solubility : The target compound’s pyridine moiety likely enhances aqueous solubility compared to GRL0617’s naphthyl group .
  • ADEM-Tox profiling for the target compound is warranted .

Biological Activity

5-amino-2-methyl-N-(4-methylpyridin-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylpyridine with appropriate benzoyl derivatives. Various synthetic routes have been explored, including the use of isothiocyanates and hydrazines to generate related benzamide derivatives, which serve as precursors for further modifications .

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit potent anticancer activity. For instance, studies have shown that related benzamide derivatives can inhibit receptor tyrosine kinases (RTKs) such as EGFR and HER-2, which are crucial in cancer proliferation pathways. The compound's ability to inhibit these kinases suggests potential applications in cancer therapy .

Table 1: Inhibitory Activity Against Receptor Tyrosine Kinases

CompoundKinase TargetInhibition (%) at 10 nM
This compoundEGFR91%
Analog 10HER-292%

Neuroleptic Activity

In studies focused on neuroleptic activity, similar benzamide compounds have demonstrated significant effects on behavioral models. For example, certain analogs were found to be more potent than established neuroleptics like haloperidol, indicating a promising therapeutic profile for psychiatric disorders .

Antimicrobial Effects

Compounds related to this compound have also shown antimicrobial properties. Research into benzamide derivatives has revealed their effectiveness against various bacterial strains, suggesting potential use as antibacterial agents. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways .

The biological activity of this compound is attributed to its interaction with key proteins and enzymes:

  • Receptor Tyrosine Kinases (RTKs) : The compound acts as an inhibitor of RTKs, blocking pathways involved in cell proliferation and survival.
  • Antimicrobial Targets : Similar compounds have been shown to interfere with bacterial enzyme functions, particularly those involved in cell wall synthesis.
  • Neurotransmitter Modulation : The structural similarities with known neuroleptics suggest that this compound may modulate neurotransmitter systems, potentially through antagonism or partial agonism at dopamine receptors.

Case Studies

Several case studies highlight the efficacy of benzamide derivatives:

  • Anticancer Efficacy : A study demonstrated that a series of benzamide derivatives significantly inhibited tumor growth in xenograft models by targeting EGFR and HER-2 pathways.
  • Neuroleptic Development : A clinical trial involving a new class of benzamides showed improved outcomes in patients with schizophrenia compared to traditional treatments, emphasizing reduced side effects and enhanced efficacy .
  • Antimicrobial Trials : Laboratory tests indicated that certain analogs exhibited high activity against drug-resistant strains of bacteria, showcasing their potential in addressing antibiotic resistance issues .

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